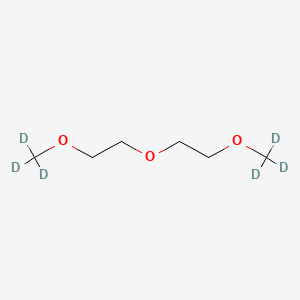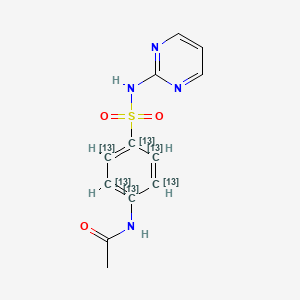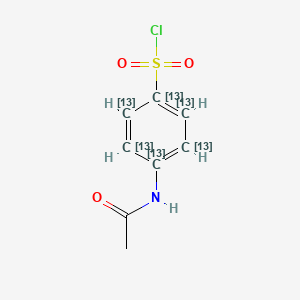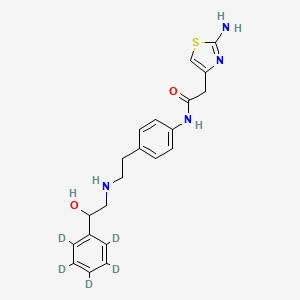
rac Mirabegron-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirabegron is a medication used in the management of overactive bladder . It is in the sympathomimetic class of medications . It is used to treat urgency, urge urinary incontinence, and increased urinary frequency found in the overactive bladder .
Physical And Chemical Properties Analysis
Mirabegron D5 has a molecular weight of 401.5 g/mol . Its molecular formula is C21H24N4O2S . More detailed physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Syndrom der überaktiven Blase (OAB) Behandlung
Mirabegron, die Ausgangssubstanz, wird klinisch zur Behandlung des Syndroms der überaktiven Blase eingesetzt. Es wirkt als selektiver β3-Adrenorezeptor-Agonist, fördert die Entspannung des Detrusormuskels und erhöht die Blasenkapazität. Bei Patienten mit OAB hilft Mirabegron, Symptome wie Harndrang, Häufigkeit und Dranginkontinenz zu lindern .
- BAT Aktivierung: Mirabegron hat das Potenzial, die BAT-Aktivität zu erhöhen, was zu einer verstärkten Thermogenese und Fettoxidation führt. Dieser Effekt kann zur metabolischen Regulation und Gewichtskontrolle beitragen .
Antikrebswirkungen
Überraschenderweise hat Mirabegron in Tierkrebsmodellen potente Antikrebswirkungen gezeigt. Es zeigt vielversprechende Ergebnisse gegen verschiedene Krebsarten, einschließlich des duktalen Pankreaskarzinoms . Weitere Forschung ist erforderlich, um die zugrunde liegenden Mechanismen zu verstehen.
Verbesserte Pharmakokinetik
Bemühungen, die Löslichkeit und Bioverfügbarkeit von Mirabegron zu verbessern, führten zur Entwicklung amorpher Mirabegron-Komplexe. Diese Formulierungen zielen darauf ab, die Wirkstoffabgabe zu verbessern und die Freisetzung zu verlängern, was möglicherweise Patienten mit Stoffwechselstörungen zugute kommt .
Neurogene Detrusor-Überaktivität bei Kindern
Die Retardgranulat-Formulierung von Mirabegron wurde zur Behandlung von Kindern mit neurogener Detrusor-Überaktivität zugelassen. Dies erweitert seinen klinischen Nutzen über Erwachsene mit OAB hinaus .
Kardiovaskuläre Sicherheit und Nebenwirkungen
Obwohl Mirabegron im Allgemeinen ein gutes Sicherheitsprofil aufweist, ist es wichtig, kardiovaskuläre Parameter aufgrund potenzieller Nebenwirkungen wie Tachykardie und Palpitationen zu überwachen .
Wirkmechanismus
Target of Action
Rac Mirabegron-d5, also known as Mirabegron D5, is a deuterium-labeled version of Mirabegron . The primary target of Mirabegron D5 is the β3-adrenoceptor . The β3-adrenoceptor is a type of adrenergic receptor that plays a crucial role in the relaxation of the detrusor smooth muscle in the bladder .
Mode of Action
Mirabegron D5 acts as a selective agonist of the β3-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Mirabegron D5 binds to the β3-adrenoceptor, activating it . This activation leads to the relaxation of the detrusor smooth muscle in the bladder, which can help reduce the urge to urinate .
Biochemical Pathways
Upon activation of the β3-adrenoceptor, Mirabegron D5 triggers a series of biochemical reactions. These reactions lead to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This process ultimately results in the relaxation of the detrusor smooth muscle in the bladder .
Pharmacokinetics
The pharmacokinetic profile of Mirabegron has been extensively characterized in healthy subjects . After oral administration, the maximum plasma concentrations (Cmax) are reached at approximately 2.8–4.0 hours post-dose . Plasma exposure of Mirabegron increases more than dose proportionally at single doses of 25–100 mg and approximately dose proportionally at high doses of 300 and 400 mg . Mirabegron accumulates twofold upon once-daily dosing relative to single-dose data .
Result of Action
The activation of the β3-adrenoceptor by Mirabegron D5 leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity, thereby alleviating feelings of urgency and frequency .
Safety and Hazards
Zukünftige Richtungen
Mirabegron has been found to potentially increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .
Biochemische Analyse
Biochemical Properties
Rac Mirabegron-d5, like its parent compound Mirabegron, is known to interact with β3-adrenoceptors . These receptors are a class of G-protein coupled receptors that are primarily involved in the regulation of metabolic and cardiovascular functions. The interaction of this compound with these receptors triggers a series of biochemical reactions that can influence various physiological processes.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been explored for its utility in metabolic disorders . Moreover, it has been shown to have anticancer effects in various animal cancer models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with β3-adrenoceptors . As a selective β3-adrenoceptor agonist, it increases the generation of cyclic AMP (cAMP) and thus activates K+ channels, causing membrane hyperpolarization . This leads to a series of downstream effects, including changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . For example, it has been found that this compound induces dynamic phenotype alterations in human bladder smooth muscle cells (hBSMC), which is paralleled by time-shifted anticontractile effects .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . For instance, a study found that a high dosage of Mirabegron was generally well-tolerated in animal models, even after 12 weeks of daily oral administration .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with β3-adrenoceptors . These receptors play a crucial role in the regulation of metabolic processes, and the activation of these receptors by this compound can lead to changes in metabolic flux and metabolite levels .
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-pheny](/img/no-structure.png)
![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)
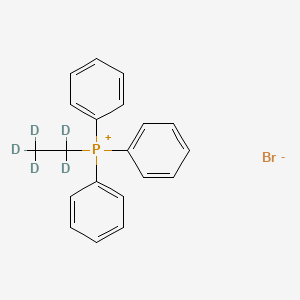

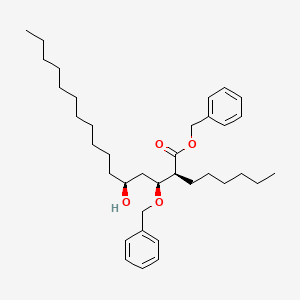
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
